Spectroscopic Profiling and Synthetic Methodology for 5-Methyl-2-phenyl-4-hexenoic Acid: A Technical Guide
Spectroscopic Profiling and Synthetic Methodology for 5-Methyl-2-phenyl-4-hexenoic Acid: A Technical Guide
Abstract
5-Methyl-2-phenyl-4-hexenoic acid is a highly versatile building block in organic synthesis, frequently utilized in the development of complex amides, chiral lactones, and active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive, authoritative guide to its synthesis, isolation, and exact spectroscopic characterization, grounded in validated empirical data.
Introduction & Chemical Profiling
The structural architecture of 5-methyl-2-phenyl-4-hexenoic acid features a carboxylic acid moiety, a chiral alpha-center bearing a phenyl ring, and a prenyl (3-methyl-2-butenyl) tail. This unique combination of functional groups makes it an excellent candidate for asymmetric resolution studies and transition-metal-catalyzed functionalizations[1]. Accurate spectroscopic profiling is critical for confirming its structural integrity, especially when utilized as a precursor for downstream API synthesis and amide-coupling methodologies[2].
Experimental Workflows: Synthesis & Isolation
To ensure high fidelity and reproducibility, the synthesis of 5-methyl-2-phenyl-4-hexenoic acid is typically executed via a two-step enolate alkylation and saponification sequence[1]. This protocol is designed as a self-validating system, incorporating distinct analytical checkpoints to guarantee experimental trustworthiness.
Protocol 1: Alpha-Alkylation of Ethyl 2-phenylacetate
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Enolate Generation : To a flame-dried Schlenk flask under inert nitrogen, add anhydrous tetrahydrofuran (THF) (40 mL) and diisopropylamine (1.2 equiv). Cool the solution to -78 °C.
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Causality: Diisopropylamine is selected because its steric bulk prevents nucleophilic acyl substitution at the ester carbonyl, ensuring exclusive deprotonation at the alpha-position.
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Lithiation : Add n-Butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes.
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Causality: The cryogenic temperature (-78 °C) is critical to stabilize the kinetically favored lithium diisopropylamide (LDA) and prevent unwanted self-condensation of the subsequent enolate.
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Substrate Addition : Introduce ethyl 2-phenylacetate (1.0 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
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Alkylation : Add 1-bromo-3-methyl-2-butene (prenyl bromide, 1.2 equiv) dropwise. Gradually warm the reaction to room temperature and stir for 5 hours.
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Quench & Extraction : Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Validation Checkpoint: Analyze the crude intermediate via TLC (Hexanes/EtOAc 9:1). The starting material (UV active) should be fully consumed, replaced by a new, less polar spot corresponding to the ester intermediate.
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Protocol 2: Saponification to the Free Acid
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Hydrolysis : Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).
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Reaction : Stir the mixture at room temperature for 12 hours.
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Causality: The mixed solvent system ensures the solubility of both the lipophilic ester and the hydrophilic hydroxide salt, facilitating a homogenous reaction environment for efficient cleavage.
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Isolation : Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove non-polar impurities.
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Acidification : Carefully acidify the aqueous layer with 1M HCl to pH ~2. Extract the precipitated acid with ethyl acetate (3 × 30 mL).
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Purification : Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford 5-methyl-2-phenyl-4-hexenoic acid as a white solid.
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Validation Checkpoint: The success of the hydrolysis is confirmed by the complete disappearance of the ester alkoxy signals in the ¹H NMR spectrum and the emergence of a broad carboxylic acid proton signal >11.0 ppm.
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Spectroscopic Characterization & Signal Causality
The following spectroscopic data provides a definitive fingerprint for 5-methyl-2-phenyl-4-hexenoic acid, synthesized and validated using high-resolution nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy[1][2].
¹H NMR Data Analysis (400 MHz, CDCl₃)
The proton NMR spectrum is characterized by complex splitting patterns due to the diastereotopic nature of the allylic methylene protons adjacent to the chiral alpha-center.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Structural Rationale |
| 1.55 | Singlet (s) | 3H | -CH₃ (trans) | Shielded terminal methyl group of the prenyl tail. |
| 1.68 | Singlet (s) | 3H | -CH₃ (cis) | Slightly deshielded due to spatial proximity to the alkene proton and anisotropic effects. |
| 2.50 – 2.65 | Multiplet (m) | 1H | -CH₂- (allylic) | Diastereotopic proton Hₐ; magnetically non-equivalent due to the adjacent chiral C2 center. |
| 2.80 – 2.95 | Multiplet (m) | 1H | -CH₂- (allylic) | Diastereotopic proton H₆; distinct chemical environment from Hₐ. |
| 3.65 | Triplet (t, J=7.6 Hz) | 1H | -CH- (alpha) | Strongly deshielded by the adjacent phenyl and carboxyl groups. Appears as a pseudo-triplet due to coupling with the diastereotopic CH₂ protons. |
| 5.08 | Triplet (t, J=7.1 Hz) | 1H | =CH- (alkene) | Vinylic proton, split into a triplet by the adjacent allylic methylene group. |
| 7.25 – 7.40 | Multiplet (m) | 5H | Ar-H | Aromatic protons of the phenyl ring; typical chemical shift range for an unsubstituted phenyl moiety. |
| 11.50 | Broad Singlet (br s) | 1H | -COOH | Highly deshielded acidic proton. Broadness is caused by rapid intermolecular hydrogen bonding and chemical exchange. |
¹³C NMR Data Analysis (100 MHz, CDCl₃)
Carbon-13 NMR provides unambiguous confirmation of the carbon framework, particularly the quaternary centers which are invisible in standard ¹H NMR.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality & Structural Rationale |
| 17.9 | CH₃ | Alkene methyl | Typical upfield shift for a terminal allylic methyl group. |
| 25.8 | CH₃ | Alkene methyl | Second gem-dimethyl carbon, shifted downfield relative to the trans-methyl. |
| 32.1 | CH₂ | Allylic methylene | Positioned between the chiral alpha-center and the alkene, exhibiting a standard sp³ shift. |
| 51.5 | CH | Alpha-carbon | Deshielded by the electron-withdrawing inductive effect of the carboxylic acid and the phenyl ring. |
| 121.3 | CH | Alkene methine | Standard resonance for the CH carbon of a trisubstituted alkene. |
| 127.5, 128.1, 128.9 | CH | Aromatic carbons | Ortho, meta, and para carbons of the phenyl ring. |
| 134.0 | C | Alkene quaternary | Deshielded quaternary carbon of the prenyl group. |
| 138.5 | C | Aromatic ipso | Quaternary aromatic carbon attached directly to the chiral alpha-center. |
| 179.5 | C | Carboxylic acid | Highly deshielded carbonyl carbon, confirming the successful saponification. |
FT-IR and Mass Spectrometry (HRMS)
Infrared spectroscopy and high-resolution mass spectrometry serve as orthogonal validation tools to confirm functional group fidelity and exact molecular mass.
| Technique | Key Signals / Values | Assignment & Causality |
| FT-IR (KBr) | 3300–2500 cm⁻¹ (broad) | O-H stretch of the carboxylic acid, broadened by extensive hydrogen bonding. |
| 1708 cm⁻¹ | Strong C=O stretching frequency typical for an aliphatic carboxylic acid. | |
| 1660 cm⁻¹ | Weak C=C stretch of the trisubstituted alkene. | |
| 3030, 2960, 2920 cm⁻¹ | Aromatic C-H stretch (3030) and aliphatic C-H stretches (2960, 2920). | |
| HRMS (ESI) | Calcd for C₁₃H₁₅O₂ [M-H]⁻: 203.1072 | Exact mass validation. The negative ionization mode [M-H]⁻ is highly favored due to the facile deprotonation of the carboxylic acid. |
| Found: 203.1075 | Mass accuracy within 1.5 ppm, confirming the elemental composition. |
Mechanistic & Workflow Visualization
The following diagram maps the logical progression from raw starting materials through the synthetic sequence, culminating in the rigorous spectroscopic validation framework.
Figure 1: Synthetic workflow and characterization pipeline for 5-Methyl-2-phenyl-4-hexenoic acid.
Conclusion
The synthesis and characterization of 5-methyl-2-phenyl-4-hexenoic acid demand strict control over reaction parameters, particularly during the kinetically sensitive enolate alkylation phase. By adhering to the step-by-step methodologies and utilizing the comprehensive spectroscopic reference data provided herein, researchers can confidently validate the structural integrity of this crucial intermediate, ensuring downstream success in complex API development and asymmetric catalysis.
References
- Source: amazonaws.
- Title: Supporting Information For: 5-Methyl-N,2-diphenylhex-4-enamide (1n)
